8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazo[2,1-f]purine ring, a piperidine ring, and several methyl and ethyl groups . The imidazo[2,1-f]purine is a type of purine, which is a heterocyclic aromatic organic compound. Piperidine is a widely used building block in the synthesis of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine ring system is a fused ring system that includes two nitrogen atoms . The piperidine ring isScientific Research Applications
Synthesis and Evaluation for Potential Therapeutic Applications
Research has focused on the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exploring their potential as therapeutic agents. For example, a study by Zagórska et al. (2016) synthesized a series of derivatives and evaluated them for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies suggested potential antidepressant and anxiolytic effects in animal models, highlighting the therapeutic promise of these compounds (Zagórska et al., 2016).
Exploration of Molecular Structure and Activity
Another aspect of research involves detailed analysis of molecular structure and activity relationships. For instance, Karczmarzyk et al. (1995) investigated the molecular geometry and hydrogen bonding of a related compound, providing insights into its potential interactions and mechanisms of action at the molecular level (Karczmarzyk et al., 1995).
Metabolic Stability and Cell Permeability Studies
Further research by Zagórska et al. (2018) focused on the metabolic stability and cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. This study aimed to discover new psychotropic agents, providing valuable information on the pharmacokinetics and pharmacodynamics of these compounds (Zagórska et al., 2018).
Potential Antimicrobial Activity
Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, some of which showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting potential antimicrobial applications for these compounds (Lv et al., 2017).
Properties
IUPAC Name |
6-ethyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-5-23-13(2)14(3)25-15-16(20-18(23)25)21(4)19(27)24(17(15)26)12-11-22-9-7-6-8-10-22/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNBMIMAZFPJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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